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Compound of Interest

Compound Name:
Trimethyl

methoxyphosphonoacetate

CAS No.: 16141-78-9

Cat. No.: B599697

Get Quote

Precision Synthesis of -Methoxyacrylates via Horner-
Wadsworth-Emmons Olefination
Executive Summary & Chemical Architecture
Trimethyl 2-methoxy-2-phosphonoacetate (CAS: 35000-38-5) is a specialized

organophosphorus reagent employed primarily to install the

-methoxyacrylate pharmacophore. This structural motif is the biological engine of the strobilurin
class of fungicides (e.g., Azoxystrobin, Trifloxystrobin) and various antitumor natural products
(e.g., Oudemansins).

Unlike standard Horner-Wadsworth-Emmons (HWE) reagents that yield simple

-unsaturated esters, this reagent introduces an alkoxy substituent directly at the

-position. This modification significantly alters the electronic landscape of the transition state,
requiring precise control over base selection and temperature to dictate the stereochemical
outcome (
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vs.

).

Molecular Identity:

Formula:

Structure:

Role: Nucleophilic carbanion source for carbonyl olefination.[1]

Mechanistic Dynamics: The HWE Cascade
The reaction follows the canonical HWE anionic pathway but is distinguished by the stabilizing

effect of the

-methoxy group. The mechanism proceeds through four distinct phases: Metallation, Addition,
Cyclization, and Elimination.

The Stereochemical Pivot
The stereoselectivity is governed by the reversibility of the initial addition step and the stability

of the oxaphosphetane intermediate.

Kinetic Control (

-selective): Favored by low temperatures (

) and strongly dissociating bases (e.g., KHMDS/18-crown-6), preventing equilibration of the
betaine/oxaphosphetane.

Thermodynamic Control (

-selective): Favored by lithium salts (LiCl), higher temperatures (

), and amine bases (DBU). The steric bulk of the

-methoxy group generally pushes the equilibrium toward the trans-disposed
oxaphosphetane, yielding the thermodynamically stable
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-isomer—the bioactive configuration for most strobilurins.

Visualization: The Reaction Cycle

Trimethyl 2-methoxy-2-phosphonoacetate

α-Methoxy Phosphonate Carbanion
(Nucleophile)

 Deprotonation

Base (e.g., LiHMDS, NaH)

Transition State
(Chelated vs. Open)

 + Aldehyde

Electrophile
(R-CHO)

Oxaphosphetane Intermediate
(Four-Membered Ring)

 Cyclization

 Retro-HWE (Equilibration)

Syn-Elimination
(Driving Force: P=O Bond)

(E)-α-Methoxyacrylate
(Thermodynamic Product) Dimethyl Phosphate Salt

Click to download full resolution via product page

Figure 1: The catalytic cycle of the HWE reaction using Trimethyl 2-methoxy-2-

phosphonoacetate. Note the equilibration pathway (red dashed line) which is critical for E-

selectivity.

Experimental Optimization & Protocol Design
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To achieve high yields and high

-selectivity, the reaction environment must be tuned to favor thermodynamic equilibration.

Key Variables
Variable Recommendation Mechanistic Rationale

Base LiHMDS or NaH

Lithium cations coordinate with

the phosphonate oxygen and

the aldehyde carbonyl,

organizing a "closed" transition

state.

Additive LiCl (Masamune-Roush)

Increases the acidity of the

phosphonate and facilitates

the formation of the chelated

intermediate, enhancing

-selectivity.

Solvent THF or DME

Ethereal solvents support

cation solvation. Avoid protic

solvents which quench the

enolate.

Temp

Start cold to control exotherm,

then warm to RT to allow the

syn-elimination and

intermediate equilibration.

Standardized Protocol: Synthesis of Methyl (E)-2-
methoxy-3-phenylacrylate
Safety Note:Phosphonates and strong bases are moisture-sensitive. All glassware must be

flame-dried and cooled under Argon.

Reagent Preparation:
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Charge a flame-dried Schlenk flask with Trimethyl 2-methoxy-2-phosphonoacetate (1.2

equiv) and anhydrous THF (0.5 M concentration relative to phosphonate).

Cool the solution to

using a dry ice/acetone bath.

Enolization:

Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

Observation: The solution typically turns pale yellow. Stir for 30 minutes at

to ensure complete deprotonation.

Coupling:

Add the Aldehyde (1.0 equiv) dissolved in minimal THF dropwise.

Critical Step: Allow the mixture to stir at

for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2
hours. This warming phase is essential for driving the elimination step and ensuring

-selectivity.

Workup:

Quench with saturated aqueous

.[1]

Extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.

Purification:
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Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The

-isomer is typically less polar than the

-isomer.

Case Studies in Drug Discovery
Application 1: Strobilurin Fungicide Synthesis
In the synthesis of Trifloxystrobin, the

-methoxyacrylate moiety is the "warhead" that binds to the Qo site of the cytochrome

complex, inhibiting mitochondrial respiration in fungi.

Challenge: Steric hindrance from the ortho-substituted phenyl ring of the aldehyde.

Solution: Use of KOtBu in DMF can sometimes overcome steric barriers, though Li-based

conditions remain standard for selectivity.

Application 2: Oudemansin Total Synthesis
The total synthesis of (-)-Oudemansin A utilizes this reagent to install the terminal vinyl ether

functionality.

Insight: The methoxy group prevents side reactions (like Michael additions) that might occur

with simple acrylates during subsequent steps.

Visualization: Stereoselectivity Decision Tree
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Figure 2: Decision matrix for selecting reaction conditions based on desired stereochemical

outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b599697?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599697?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

